Cas no 876667-59-3 (6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one)

6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one structure
876667-59-3 structure
商品名:6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
CAS番号:876667-59-3
MF:C12H12N4O
メガワット:228.25
MDL:MFCD06754859
CID:3081767
PubChem ID:135465205

6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • 6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
    • 4(3H)-pyrimidinone, 6-amino-2-(2,3-dihydro-1H-indol-1-yl)-
    • 876667-59-3
    • MFCD06754859
    • ALBB-017190
    • AKOS000627203
    • H31996
    • 4-amino-2-(2,3-dihydroindol-1-yl)-1H-pyrimidin-6-one
    • CS-0367299
    • LS-05520
    • 6-Amino-2-(indolin-1-yl)pyrimidin-4(3H)-one
    • 6-amino-2-(2,3-dihydro-1H-indol-1-yl)-3,4-dihydropyrimidin-4-one
    • SB64835
    • 6-Amino-2-(indolin-1-yl)pyrimidin-4-ol
    • MDL: MFCD06754859
    • インチ: InChI=1S/C12H12N4O/c13-10-7-11(17)15-12(14-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H3,13,14,15,17)
    • InChIKey: VVPRPPCTZQISAB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 228.10111102Da
  • どういたいしつりょう: 228.10111102Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 401
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB410245-1g
6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one; .
876667-59-3
1g
€317.00 2025-02-21
abcr
AB410245-500mg
6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one; .
876667-59-3
500mg
€269.00 2025-02-21
Ambeed
A105888-1g
6-Amino-2-(indolin-1-yl)pyrimidin-4(3H)-one
876667-59-3 97%
1g
$267.0 2024-08-02
abcr
AB410245-1 g
6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
876667-59-3
1g
€322.50 2023-06-16
Matrix Scientific
066185-500mg
6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
876667-59-3
500mg
$237.00 2023-09-09
A2B Chem LLC
AU95253-500mg
6-Amino-2-(2,3-dihydro-1h-indol-1-yl)pyrimidin-4(3h)-one
876667-59-3 >95%
500mg
$467.00 2024-04-19
A2B Chem LLC
AU95253-1g
6-Amino-2-(2,3-dihydro-1h-indol-1-yl)pyrimidin-4(3h)-one
876667-59-3 >95%
1g
$509.00 2024-04-19
abcr
AB410245-500 mg
6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
876667-59-3
500MG
€254.60 2023-02-19
Chemenu
CM527107-1g
6-Amino-2-(indolin-1-yl)pyrimidin-4(3H)-one
876667-59-3 97%
1g
$264 2023-01-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437969-250mg
6-Amino-2-(indolin-1-yl)pyrimidin-4-ol
876667-59-3 97%
250mg
¥1036.00 2024-04-27

6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one 関連文献

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6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-oneに関する追加情報

Introduction to 6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one (CAS No. 876667-59-3)

6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and potential biological activities. This heterocyclic compound, with the CAS number 876667-59-3, has garnered attention due to its structural features and its relevance in the development of novel therapeutic agents. The compound’s framework integrates a pyrimidine core with an indole moiety, which is a common motif in bioactive molecules, suggesting a broad spectrum of pharmacological interactions.

The synthesis and characterization of 6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one involve sophisticated chemical methodologies that highlight the advancements in organic synthesis. The pyrimidine ring, a central component of many nucleoside analogs and kinase inhibitors, plays a crucial role in modulating biological pathways. When combined with the indole group, which is known for its presence in numerous pharmacologically active natural products, the compound exhibits promising potential for further exploration.

Recent research has focused on leveraging the structural attributes of this compound to develop inhibitors targeting various disease pathways. The indole-pyrimidine scaffold has been identified as a key structural element in molecules that exhibit inhibitory effects on enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative disorders. Studies have demonstrated that modifications at the 6-amino position and the 2-(2,3-dihydro-1H-indol-1-yl) substituent can significantly alter the pharmacokinetic properties and binding affinity of the molecule.

In particular, the pyrimidin-4(3H)-one moiety has been investigated for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This feature makes it an attractive candidate for designing small-molecule drugs with enhanced selectivity and reduced side effects. The versatility of this scaffold allows for diverse functionalization strategies, enabling medicinal chemists to tailor the compound’s properties for specific therapeutic applications.

The latest advancements in computational chemistry have further accelerated the discovery process for derivatives of 6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding affinities and optimize lead structures. These computational approaches have not only streamlined the drug discovery pipeline but also provided insights into the molecular interactions that govern biological activity.

One notable area of research involves exploring the anti-cancer potential of this compound. Preclinical studies have indicated that derivatives of 6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one can inhibit key signaling pathways involved in tumor growth and metastasis. The indole moiety, in particular, has been shown to modulate enzymes such as tyrosine kinases and phosphodiesterases, which are aberrantly expressed in many cancer types. By targeting these pathways, the compound holds promise as a novel therapeutic agent in oncology.

Moreover, the anti-inflammatory properties of 6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one have been explored in recent investigations. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and autoimmune conditions. Studies have demonstrated that certain derivatives of this compound can inhibit inflammatory cytokines and reduce oxidative stress, thereby mitigating inflammatory responses. This dual functionality as both an anti-cancer and anti-inflammatory agent makes it a multifaceted therapeutic candidate.

The development of new synthetic routes for 6-Amino-2-(2,3-dihydro-1H-indol-1-y)lpyrimidin4(3H)-one has also been a focus of recent research efforts. Efficient synthetic methodologies are essential for producing sufficient quantities of the compound for preclinical testing and eventual clinical trials. Advances in transition metal catalysis and green chemistry principles have enabled more sustainable and scalable synthesis routes. These innovations not only reduce production costs but also minimize environmental impact.

In conclusion,6-Amino - 2 - ( 23 - dihydro - 1 H - indol - 11 - yl ) pyrimidin - 4 ( 3 H ) - one (CAS No. 87666759 - 3) represents a promising lead compound in pharmaceutical research with significant potential for further development into novel therapeutics. Its unique structural features and demonstrated biological activities make it a valuable asset in drug discovery programs targeting cancer, inflammation, and other debilitating diseases.

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Amadis Chemical Company Limited
(CAS:876667-59-3)6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
A1186456
清らかである:99%
はかる:1g
価格 ($):240.0